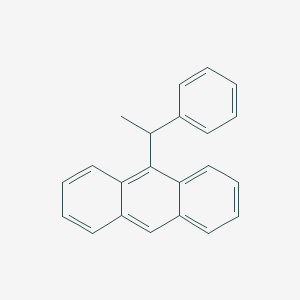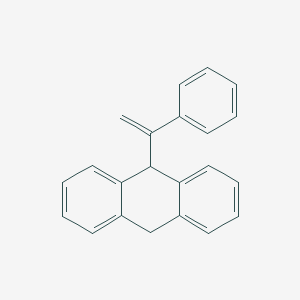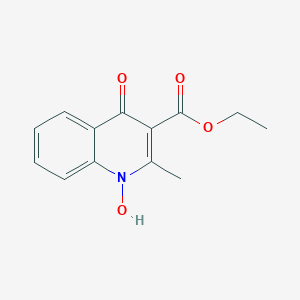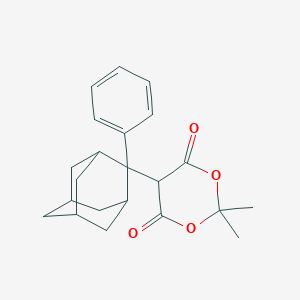
N-(2,5-dinitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dinitrophenyl)acetamide is an organic compound with the molecular formula C8H7N3O5 It is characterized by the presence of a dinitrophenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dinitrophenyl)acetamide typically involves the nitration of acetanilide followed by purification steps. A common method includes:
Nitration of Acetanilide: Acetanilide is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions of the phenyl ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with controlled temperature and stirring to ensure uniform nitration. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro groups in this compound can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium hydroxide can be used to replace the nitro groups with other substituents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phenylacetamides.
Hydrolysis: Acetic acid and 2,5-dinitroaniline.
科学的研究の応用
N-(2,5-Dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2,5-dinitrophenyl)acetamide involves its interaction with biological molecules through its nitro and acetamide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the acetamide group can participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and molecular targets.
類似化合物との比較
N-(2,4-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 2 and 4 positions.
N-(3,5-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 3 and 5 positions.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains a chlorine atom in addition to the nitro groups.
Uniqueness: N-(2,5-Dinitrophenyl)acetamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and interaction with biological molecules. This positioning can lead to different reactivity patterns and applications compared to its isomers.
特性
IUPAC Name |
N-(2,5-dinitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAWUHKQSJFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)





![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)

![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)



